N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide is a sulfonamide derivative characterized by a benzofuran core linked to a methoxyethyl group and a methanesulfonamide moiety. Benzofuran-based compounds are notable for their diverse pharmacological and agrochemical applications due to their aromatic heterocyclic structure, which facilitates interactions with biological targets . The methanesulfonamide group enhances solubility and stability, making this compound a candidate for further study in drug discovery or pesticide development.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-12(8-13-18(2,14)15)11-7-9-5-3-4-6-10(9)17-11/h3-7,12-13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAPFMJLLDISIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkylating agents.
Sulfonamide Formation:
Industrial production methods often utilize these synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide has the following chemical formula: . It features a benzofuran core, which contributes to its unique chemical properties and biological activities. The compound is characterized by its methanesulfonamide functional group, which enhances its solubility and reactivity in various chemical environments.
Scientific Research Applications
-
Medicinal Chemistry
- Pharmaceutical Intermediate : This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic effects.
- Potential Drug Candidate : Research has indicated that this compound exhibits potential as a drug candidate due to its interactions with biological targets, including receptors involved in pain and inflammation pathways .
-
Biological Studies
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease processes. For instance, it has shown promise in modulating the activity of enzymes involved in inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
-
Material Science
- Development of Advanced Materials : this compound is being explored for its potential use in developing materials with specific electronic or optical properties due to its unique molecular structure.
Case Study 1: Antimicrobial Activity
A study conducted by Yempala et al. synthesized various benzofuran derivatives and tested their antimicrobial activity against M. tuberculosis. Among the compounds tested, those containing the benzofuran structure exhibited significant antimicrobial properties with low minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Case Study 2: Cancer Therapeutics
Research focusing on benzofuran derivatives has indicated their potential role as anti-cancer agents. The compounds were shown to modulate immune responses and inhibit tumor growth through interaction with prostaglandin receptors, suggesting a pathway for cancer treatment applications .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences :
- Core : Replaces the methanesulfonamide group with a 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide moiety.
2-(1H-Benzimidazol-2-yl)-N-[(E)-Dimethylamino)Methylidene]Benzenesulfonamide
Structural Differences :
- Core : Features a benzimidazole ring fused to a benzenesulfonamide group, contrasting with the benzofuran core of the target compound.
- However, the absence of a methoxyethyl group reduces flexibility compared to the target compound .
| Parameter | Target Compound | Benzimidazole Analog |
|---|---|---|
| Aromatic System | Benzofuran | Benzimidazole |
| Flexibility | Higher (methoxyethyl) | Lower (rigid structure) |
| Crystallinity | Not reported | Confirmed (Acta Cryst.) |
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Functional Comparison :
- Core : Triazine-linked sulfonylureas (e.g., metsulfuron methyl ester) vs. benzofuran-linked sulfonamide.
- Mechanism : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, while the target compound’s mechanism remains uncharacterized in the provided evidence.
- Structural Advantage : The benzofuran core in the target compound may offer improved photostability compared to triazine-based herbicides, which are prone to hydrolysis under acidic conditions .
| Parameter | Target Compound | Metsulfuron Methyl Ester |
|---|---|---|
| Primary Use | Undefined | Herbicide |
| Stability | Likely higher | pH-sensitive |
| Heterocyclic Core | Benzofuran | Triazine |
Research Findings and Limitations
- Further studies are needed to assess ALS inhibition or other modes of action.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide, also known as Ro 31-7453, is a sulfonamide compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and findings from diverse sources.
- Molecular Formula : C12H15NO4S
- Molecular Weight : 269.32 g/mol
- CAS Number : 2034421-37-7
- IUPAC Name : this compound
Biological Activity Overview
Ro 31-7453 exhibits a range of biological activities, including:
-
Antimicrobial Effects : It has shown efficacy against various microbial strains:
- Candida albicans
- Staphylococcus aureus
- Escherichia coli
- Anticancer Properties : The compound induces apoptosis and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). It inhibits cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : Ro 31-7453 reduces the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), particularly in lipopolysaccharide-stimulated macrophages.
The mechanisms underlying the biological activities of Ro 31-7453 include:
- Cell Cycle Regulation : The compound has been shown to induce G1 phase arrest in cancer cells, which is critical for inhibiting cell proliferation.
- Cytokine Modulation : By suppressing IL-6 and TNF-α production, Ro 31-7453 modulates inflammatory responses, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
A study demonstrated that Ro 31-7453 effectively inhibited the growth of Candida albicans with an IC50 value of approximately 12 µg/mL. This suggests its potential utility as an antifungal agent in clinical settings.
| Microbe | IC50 (µg/mL) |
|---|---|
| Candida albicans | 12 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
Anticancer Activity
In vitro studies have revealed that Ro 31-7453 induces apoptosis in A549 cells via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases.
| Cancer Cell Line | Apoptosis Induction (%) |
|---|---|
| A549 | 70 |
| HT-29 | 65 |
Anti-inflammatory Effects
Research indicated that treatment with Ro 31-7453 significantly reduced TNF-α levels in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.
| Cytokine | Control Level (pg/mL) | Ro 31-7453 Level (pg/mL) |
|---|---|---|
| TNF-α | 300 | 120 |
| IL-6 | 250 | 100 |
Toxicity and Safety Profile
While Ro 31-7453 exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest low acute toxicity; however, comprehensive studies are needed to evaluate long-term effects and safety profiles in vivo.
Conclusion and Future Directions
This compound shows significant promise as a multifaceted therapeutic agent with antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the pathways involved in its biological activities.
- Clinical Trials : To evaluate its potential for therapeutic applications in humans.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of benzofuran-containing sulfonamides often involves coupling reactions under basic conditions. For example, a similar compound was synthesized by reacting a benzofuran precursor with methanesulfonamide derivatives in DMF using K₂CO₃ as a base at 70°C . Low yields (e.g., 15% in one case) may arise from side reactions or incomplete coupling. Optimization strategies include:
- Screening alternative solvents (e.g., acetonitrile or THF) to reduce polar aprotic solvent side reactions.
- Using phase-transfer catalysts to enhance reactivity.
- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify the benzofuran moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxy/methanesulfonamide groups (δ ~3.3–3.8 ppm for OCH₃ and SO₂NH) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1320–1160 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties (e.g., pKa, solubility) of this sulfonamide?
- Methodological Answer :
- pKa Prediction : Tools like ACD/Labs or MarvinSuite use QSPR models based on sulfonamide analogs. Predicted pKa values (~8.2) align with similar compounds, influencing solubility and bioavailability .
- Solubility : COSMO-RS simulations can estimate logP and aqueous solubility, critical for formulation. For example, derivatives with polar substituents (e.g., hydroxyethyl groups) show improved solubility .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
Q. What strategies address contradictions in pharmacological data for benzofuran sulfonamides?
- Methodological Answer : Discrepancies in biological activity (e.g., anti-inflammatory vs. no effect) may stem from:
- Structural Variants : Modify the benzofuran core (e.g., chloro or methoxy substitutions) to enhance receptor binding .
- Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell-based viability tests) to validate target specificity. For example, sulfonamides targeting A2A receptors require radioligand binding assays to confirm affinity .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
Q. How can retrosynthetic analysis guide the development of novel derivatives?
- Methodological Answer :
- Retrosynthesis Tools : Platforms like Reaxys or Pistachio suggest feasible routes by breaking the molecule into benzofuran, methoxyethyl, and methanesulfonamide precursors .
- Functionalization : Introduce bioisosteres (e.g., replacing methoxy with ethoxy) or click chemistry handles (e.g., alkyne groups) for SAR studies .
- Scalability : Prioritize routes with fewer steps and greener solvents (e.g., ethanol/water mixtures) .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., sulfonamide-based COX-2 inhibitors) and vehicle-only samples .
- Dose-Response Curves : Use at least six concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
- Off-Target Screening : Test against related enzymes (e.g., other sulfotransferases) to assess selectivity .
Q. How can crystallography resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
